molecular formula C14H24F3NO3 B14156639 Butyl 2-[(trifluoroacetyl)amino]octanoate CAS No. 56051-55-9

Butyl 2-[(trifluoroacetyl)amino]octanoate

Cat. No.: B14156639
CAS No.: 56051-55-9
M. Wt: 311.34 g/mol
InChI Key: KSZMRHQNONVVJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production of Butyl 2-[(trifluoroacetyl)amino]octanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(trifluoroacetyl)amino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Butyl 2-[(trifluoroacetyl)amino]octanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-[(trifluoroacetyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

56051-55-9

Molecular Formula

C14H24F3NO3

Molecular Weight

311.34 g/mol

IUPAC Name

butyl 2-[(2,2,2-trifluoroacetyl)amino]octanoate

InChI

InChI=1S/C14H24F3NO3/c1-3-5-7-8-9-11(12(19)21-10-6-4-2)18-13(20)14(15,16)17/h11H,3-10H2,1-2H3,(H,18,20)

InChI Key

KSZMRHQNONVVJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCCCC)NC(=O)C(F)(F)F

Origin of Product

United States

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